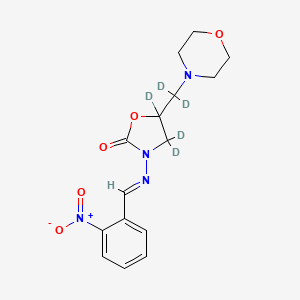
2-NP-AMOZ-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-NP-AMOZ-d5 is a synthetic compound classified as an anti-metabolite . It hinders the metabolic processes of proteins, carbohydrates, and lipids . This compound, extensively utilized in scientific research, enables the examination of cell growth under the influence of metabolic inhibitors and the evaluation of drug impacts on metabolic pathways . It is a 2-nitrophenyl derivative of AMOZ (a metabolite of antibiotic Furaltadone), and can be used to detect protein-bound AMOZ .
Molecular Structure Analysis
The molecular formula of this compound is C15H13D5N4O5 . The exact mass and monoisotopic mass are 339.15910342 g/mol . The structure of this compound is not explicitly provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 339.36 g/mol . It has a computed XLogP3-AA value of 1.1, indicating its relative lipophilicity . It has 0 hydrogen bond donors and 7 hydrogen bond acceptors . Its rotatable bond count is 4 . Its topological polar surface area is 100 Ų .Scientific Research Applications
Development of sensitive detection methods for furaltadone metabolite AMOZ in fish and shrimp : A study by Shen et al. (2012) described the development of a monoclonal antibody-based competitive indirect enzyme-linked immunosorbent assay (ELISA) for the determination of AMOZ. The assay showed high specificity and sensitivity, making it suitable for monitoring AMOZ residues at trace levels in fish and shrimp samples.
Detection of furaltadone marker residue AMOZ in cultured fish : Another study by Sheu et al. (2012) developed an ELISA for detecting AMOZ in fish samples. The method showed high selectivity and sensitivity, suggesting its suitability for high-throughput screening for AMOZ residues.
Rapid detection of AMOZ in edible animal tissues using immunochromatographic strip : A study by Xie et al. (2019) developed an immunochromatographic strip for detecting AMOZ in animal tissues. This method showed good correlation with LC–MS/MS results, indicating its reliability for rapid detection of AMOZ residues.
Development of a competitive ELISA for AMOZ determination : Xu et al. (2013) developed a heterologous competitive indirect ELISA for AMOZ determination with improved sensitivity. This method could potentially be used for monitoring nitrofuran antibiotic metabolites.
Rapid screening of AMOZ in catfish samples : A study by Lu et al. (2020) developed an indirect competitive enzyme-linked immunosorbent assay and a gold immunochromatographic assay for detecting AMOZ in catfish. This method provides a sensitive screening tool for AMOZ residues in catfish samples.
properties
IUPAC Name |
4,4,5-trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5/c20-15-18(11-13(24-15)10-17-5-7-23-8-6-17)16-9-12-3-1-2-4-14(12)19(21)22/h1-4,9,13H,5-8,10-11H2/b16-9+/i10D2,11D2,13D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYAMVONOKWOLP-ZHXFMVBBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(=O)N1/N=C/C2=CC=CC=C2[N+](=O)[O-])([2H])C([2H])([2H])N3CCOCC3)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016784 |
Source


|
| Record name | 5-[(morpholin-4-yl)(2H2)methyl]-3-{(E)-[(2-nitrophenyl)methylidene]amino}(2H3)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1173097-59-0 |
Source


|
| Record name | 5-[(morpholin-4-yl)(2H2)methyl]-3-{(E)-[(2-nitrophenyl)methylidene]amino}(2H3)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173097-59-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


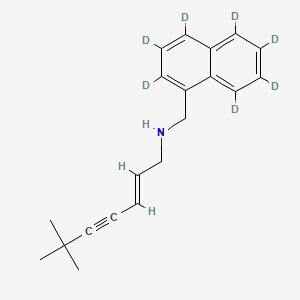

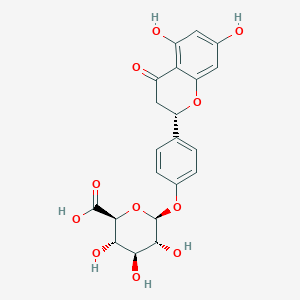
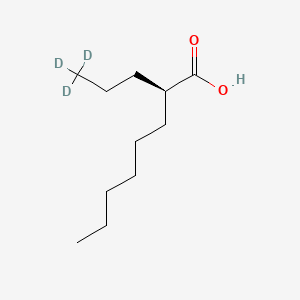
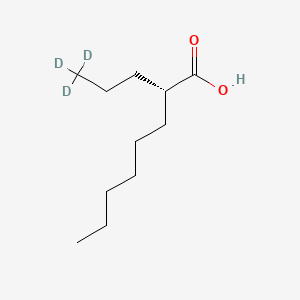


![1-[2-Butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol](/img/structure/B565631.png)
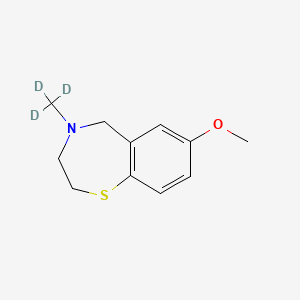

![2-[1-[2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B565634.png)
![1-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]-propan-2-ylamino]-3-(1H-indol-4-yloxy)propan-2-ol](/img/structure/B565635.png)